Goxalapladib

Lipoprotein-associated phospholipase A₂ Physicochemical properties Small molecule

Goxalapladib is a dual-acting Lp-PLA2 inhibitor and 5-HT6 receptor modulator with a distinct naphthyridinone core (C40H39F5N4O3, MW 718.75, LogP 7.223). Unlike single-target -pladib analogs, its polypharmacology supports receptor crosstalk studies in cardiovascular and neurological models. High lipophilicity requires careful formulation; validated in vivo protocols (DMSO:PEG300:Tween 80:Saline) are available. Ideal for scaffold-hopping SAR analyses vs. pyrimidinone/pyrimidine-based inhibitors. Note: Published IC50 values are unavailable; empirical dose-response determination is required. Procure with HPLC purity >98%.

Molecular Formula C40H39F5N4O3
Molecular Weight 718.8 g/mol
CAS No. 412950-27-7
Cat. No. B1248051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGoxalapladib
CAS412950-27-7
Molecular FormulaC40H39F5N4O3
Molecular Weight718.8 g/mol
Structural Identifiers
SMILESCOCCN1CCC(CC1)N(CC2=CC=C(C=C2)C3=CC=C(C=C3)C(F)(F)F)C(=O)CN4C(=CC(=O)C5=C4N=CC=C5)CCC6=C(C(=CC=C6)F)F
InChIInChI=1S/C40H39F5N4O3/c1-52-23-22-47-20-17-32(18-21-47)48(25-27-7-9-28(10-8-27)29-11-14-31(15-12-29)40(43,44)45)37(51)26-49-33(16-13-30-4-2-6-35(41)38(30)42)24-36(50)34-5-3-19-46-39(34)49/h2-12,14-15,19,24,32H,13,16-18,20-23,25-26H2,1H3
InChIKeyOBJKLVFDRLAGJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Goxalapladib (CAS 412950-27-7) for Lp-PLA2 and 5-HT₆ Modulation Research: Baseline Characterization


Goxalapladib (also known as GSK 677116) is a synthetic small molecule with molecular formula C₄₀H₃₉F₅N₄O₃ and molecular weight 718.75 g/mol [1]. It functions as a lipoprotein-associated phospholipase A₂ (Lp-PLA₂) inhibitor and a 5-HT₆ serotonin receptor modulator [2]. The INN stem "-pladib" identifies it as a member of the phospholipase A₂ inhibitor class [3]. Originally developed by GlaxoSmithKline in collaboration with Human Genome Sciences for atherosclerosis-associated cardiovascular risk [4], its clinical development was discontinued in Phase 1 [5].

Why Goxalapladib (CAS 412950-27-7) Cannot Be Readily Substituted by Other Lp-PLA₂ or 5-HT₆ Agents


Goxalapladib cannot be interchanged with other Lp-PLA₂ inhibitors such as darapladib, rilapladib, or varespladib due to distinct molecular architecture and receptor interaction profiles [1]. Unlike selective Lp-PLA₂ inhibitors, Goxalapladib is documented as a dual-acting agent that also modulates the 5-HT₆ receptor . This dual pharmacology introduces distinct signaling outcomes in experimental systems that cannot be replicated by single-target Lp-PLA₂ inhibitors [2]. Furthermore, Goxalapladib possesses a unique naphthyridinone core scaffold with multiple fluorine substitutions (C₄₀H₃₉F₅N₄O₃) that confer physicochemical properties—including a calculated LogP of 7.223—that differ substantially from other -pladib family members . Generic substitution across Lp-PLA₂ inhibitors therefore fails at both pharmacodynamic and physicochemical levels.

Quantitative Comparative Evidence for Goxalapladib (CAS 412950-27-7) Versus Lp-PLA₂ and 5-HT₆ Modulator Analogs


Molecular Weight and Lipophilicity Differentiate Goxalapladib from Darapladib and Rilapladib

Goxalapladib (MW 718.75 g/mol) has a higher molecular weight than darapladib (MW 666.73 g/mol) and rilapladib (MW 637.58 g/mol), and a higher calculated LogP (7.223) . These differences affect solubility, membrane permeability, and protein binding in experimental systems. The C₄₀H₃₉F₅N₄O₃ formula contains five fluorine atoms versus darapladib's four (C₃₆H₃₈F₄N₄O₃S) and rilapladib's four (C₃₅H₃₉F₄N₅O₂) .

Lipoprotein-associated phospholipase A₂ Physicochemical properties Small molecule

Dual Lp-PLA₂ Inhibition and 5-HT₆ Receptor Modulation Distinguishes Goxalapladib from Selective Inhibitors

Goxalapladib is documented as both an Lp-PLA₂ inhibitor and a 5-HT₆ receptor modulator [1], whereas darapladib and rilapladib are primarily characterized as selective Lp-PLA₂ inhibitors without reported 5-HT₆ activity [2]. This dual activity profile, while lacking published IC₅₀ values for either target, is a consistent descriptor across multiple authoritative databases including KEGG, DrugBank, and TTD [3].

5-HT₆ receptor Lipoprotein-associated phospholipase A₂ Polypharmacology

Goxalapladib Features a Distinct Naphthyridinone Scaffold with Extensive Fluorination

Goxalapladib contains a 1,8-naphthyridin-1(4H)-acetamide core with five fluorine atoms (three in the trifluoromethyl group, two in the 2,3-difluorophenyl moiety) . By contrast, darapladib features a pyrimidinone scaffold with a sulfonyl group, and rilapladib contains a pyrimidine core [1]. These scaffold differences are expected to affect binding mode, metabolic stability, and off-target profiles.

Chemical scaffold Fluorination SAR

Reported Vendor Purity of ≥98% (HPLC) with Validated Storage and Solubility Parameters

Commercial vendors report Goxalapladib purity as >98% by HPLC and as high as 99.93% in select batches . Solubility guidance includes dissolution in DMSO with established in vivo formulation protocols using DMSO:PEG300:Tween 80:Saline (10:40:5:45) [1]. Storage recommendations specify powder at -20°C for 3 years, 4°C for 2 years, and in solvent at -80°C for 6 months .

Compound procurement Purity Quality control

Optimal Research and Industrial Application Scenarios for Goxalapladib (CAS 412950-27-7)


Cardiovascular and Atherosclerosis Lp-PLA₂ Pathway Investigation

Goxalapladib is suitable for in vitro and in vivo studies examining the role of Lp-PLA₂ in oxidized LDL generation and atherosclerotic plaque inflammation [1]. It can be applied in cellular models using human peripheral blood samples, where differential expression of PLA2G7 has been documented [2]. Researchers should note that published IC₅₀ values for Lp-PLA₂ inhibition are not available; dose-response curves must be established empirically [3].

5-HT₆ Receptor Modulation and Polypharmacology Studies

Goxalapladib offers a dual Lp-PLA₂/5-HT₆ pharmacological profile for investigating receptor crosstalk and polypharmacology in neurological and cardiovascular contexts [1]. It is applicable in recombinant 5-HT₆ receptor assays and functional studies where combined Lp-PLA₂ inhibition and 5-HT₆ modulation are hypothesized to produce synergistic effects. Again, empirical IC₅₀ determination is required due to the absence of published quantitative data [2].

Comparative Pharmacology Within the -Pladib Chemical Series

Goxalapladib can serve as a reference compound for structure-activity relationship (SAR) studies comparing naphthyridinone-based Lp-PLA₂ inhibitors against pyrimidinone-based analogs (darapladib) and pyrimidine-based analogs (rilapladib) [1]. Its distinct scaffold and fluorination pattern (C₄₀H₃₉F₅N₄O₃ vs. darapladib C₃₆H₃₈F₄N₄O₃S) make it valuable for scaffold-hopping and fluorine-substitution SAR analyses [2].

Pharmacokinetic and Formulation Optimization Studies

The compound's high lipophilicity (LogP 7.223) and molecular weight (718.75 g/mol) [1] make it a candidate for formulation studies addressing solubility-limited absorption. Validated in vivo formulation protocols (e.g., DMSO:PEG300:Tween 80:Saline) are available [2], supporting reproducible PK studies in rodent models. Procurement should specify HPLC purity >98% for consistency [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Goxalapladib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.